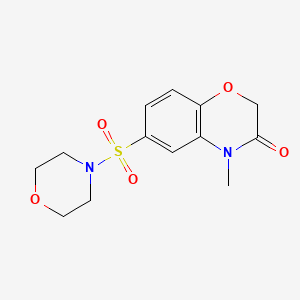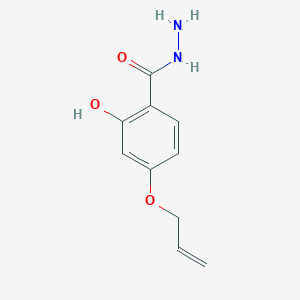![molecular formula C26H32N4O B5035025 N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as MABP, is a chemical compound that has been the subject of extensive scientific research in recent years. MABP belongs to the class of compounds known as piperidine derivatives and has been found to have a wide range of potential applications in the field of medicine and pharmacology. In
Mécanisme D'action
The mechanism of action of MABP is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of physiological processes, including pain perception, inflammation, and cell proliferation. MABP has been shown to bind to the sigma-1 receptor with high affinity, which may result in the modulation of these processes.
Biochemical and Physiological Effects:
MABP has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. MABP has also been shown to have anti-cancer effects in cell culture and animal models of cancer. Additionally, MABP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MABP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are modulated by this receptor. Additionally, the synthesis of MABP has been optimized to produce high yields and purity, making it suitable for use in scientific research. One limitation of using MABP in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on MABP. One area of research could be the development of MABP analogs with improved potency and selectivity for the sigma-1 receptor. Another area of research could be the study of MABP in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of MABP as a tool for studying the physiological processes that are modulated by the sigma-1 receptor could lead to a better understanding of the role of this receptor in health and disease.
Méthodes De Synthèse
The synthesis of MABP involves a series of chemical reactions that begin with the reaction of 2-methylbenzylamine with 1-bromo-4-piperidinylmethanone, followed by the reaction of the resulting compound with 1H-pyrazole-5-carboxylic acid. The final step involves the reaction of the resulting compound with 4-phenylbutyric acid to yield MABP. The synthesis of MABP has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
MABP has been found to have a wide range of potential applications in the field of medicine and pharmacology. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. MABP has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, inflammation, and cell proliferation. MABP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O/c1-21-8-5-6-12-23(21)20-29-18-15-24(16-19-29)30-25(14-17-27-30)28-26(31)13-7-11-22-9-3-2-4-10-22/h2-6,8-10,12,14,17,24H,7,11,13,15-16,18-20H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOPYYKFCHEDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)

![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)
![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)
![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)